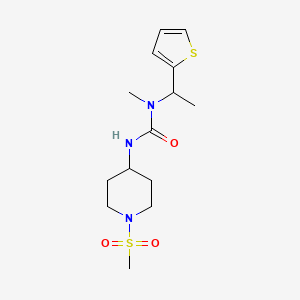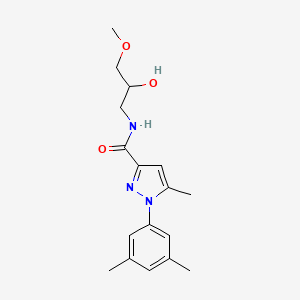![molecular formula C16H23N3O2 B7635759 1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, commonly known as PEP-005, is a natural compound found in the plant resin of Euphorbia peplus. It has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation.
Mécanisme D'action
PEP-005 works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cell growth, differentiation, and apoptosis. When PKC enzymes are activated, they trigger a cascade of signaling pathways that ultimately lead to cell death or differentiation. PEP-005 specifically activates the delta and epsilon isoforms of PKC, which are known to be involved in cancer and skin disease progression.
Biochemical and Physiological Effects:
PEP-005 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing inflammation. PEP-005 has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of new blood vessels, which is important in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PEP-005 in lab experiments is that it is a natural compound, making it less toxic and more biocompatible than synthetic compounds. Another advantage is that it has been extensively studied, so there is a wealth of research available on its mechanisms of action and potential medical applications. One limitation of using PEP-005 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are many potential future directions for research on PEP-005. One area of interest is in exploring its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in developing more efficient synthesis and purification methods for PEP-005, which could make it more accessible for research and potential medical applications. Finally, there is potential for research on PEP-005 in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
PEP-005 can be synthesized from the resin of Euphorbia peplus using a combination of extraction, purification, and chemical synthesis techniques. The compound can also be synthesized in the laboratory using various chemical reactions, including the Diels-Alder reaction and the Mannich reaction.
Applications De Recherche Scientifique
PEP-005 has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation. In cancer research, PEP-005 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. In skin disease research, PEP-005 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential treatment for psoriasis and other skin diseases.
Propriétés
IUPAC Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(20)13-9-15(17-10-13)16(21)19-8-4-5-14(11-19)18-6-2-3-7-18/h9-10,14,17H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVCCCOVSAIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)



![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)
